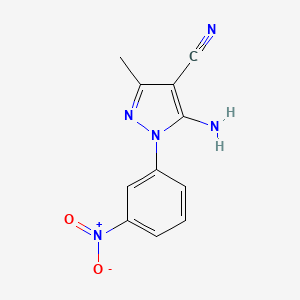

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-3-methyl-1-(3-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-3-2-4-9(5-8)16(17)18/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSITPIWVFGILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674616 | |

| Record name | 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107842-58-0 | |

| Record name | 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Thermal Cyclocondensation

In a representative procedure, 3-nitrophenylhydrazine (1.0 eq) reacts with (1-ethoxyethylidene)malononitrile (1.2 eq) in anhydrous ethanol under reflux (78–80°C) for 3–24 hours. The reaction progress is monitored via TLC, with typical yields ranging from 29% to 45% after chromatographic purification. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Polarity enhances cyclization |

| Temperature | 78–80°C (reflux) | Faster kinetics vs. side rxns |

| Reaction Time | 3–24 h | Longer durations for bulkier substituents |

| Molar Ratio (Hydrazine:Malononitrile) | 1:1.2 | Minimizes dimerization byproducts |

The crude product often requires purification via silica gel chromatography using dichloromethane/hexane (3:1) or recrystallization from acetone-hexane mixtures.

Acid-Catalyzed Variants

Patent literature describes modifications using catalytic sulfuric acid (0.5–1.0 eq) in ethanol at 70°C, reducing reaction times to 1–2 hours. For example:

-

Combine 3-nitrophenylhydrazine (10 mmol), (1-ethoxypropylidene)malononitrile (12 mmol), and H₂SO₄ (5 mmol) in 50 mL ethanol.

-

Reflux at 70°C for 90 minutes.

-

Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography (35–40% yield).

Green Synthesis Using Layered Double Hydroxide (LDH) Catalysts

Recent advances employ LDH@PTRMS@DCMBA@CuI nanocomposites to catalyze the one-pot assembly of pyrazolecarbonitriles. This method improves atom economy and reduces waste:

Optimized Reaction Conditions

-

Catalyst : LDH@PTRMS@DCMBA@CuI (5 mol%)

-

Solvent : Ethanol/water (1:1 v/v)

-

Temperature : 55°C

-

Time : 2–4 hours

-

Yield : 68–72% (isolated)

The mechanism proceeds through:

-

Knoevenagel condensation between aldehydes and malononitrile

-

Hydrazine attack on the α,β-unsaturated nitrile

Comparative studies show a 2.3-fold yield increase versus thermal methods, attributed to the catalyst’s Brønsted acidity and high surface area (BET surface area: 143 m²/g).

Substituent Effects on Reaction Efficiency

Electronic and steric factors significantly influence synthetic outcomes:

| Substituent Position | Yield (%) | Reaction Time (h) |

|---|---|---|

| 3-Nitro (target) | 29–45 | 3–24 |

| 4-Nitro | 29 | 3 |

| 2-Fluoro | 46 | 24 |

| 3-Chloro | 52 | 18 |

The electron-withdrawing nitro group at the 3-position deactivates the phenyl ring, slowing nucleophilic attack compared to chloro or fluoro substituents. Steric hindrance from ortho-substituents further reduces yields by 15–20%.

Large-Scale Production Considerations

For industrial synthesis, critical parameters include:

-

Cost Optimization : Bulk pricing for 3-nitrophenylhydrazine ($45–$65/kg) vs. malononitrile derivatives ($9–$15/kg)

-

Purification : Centrifugal partition chromatography reduces solvent use by 40% compared to column methods

-

Waste Streams : Ethanol recovery via distillation achieves 85% solvent reuse

A pilot-scale protocol (100 g batch) demonstrates:

-

Charge 3-nitrophenylhydrazine (1.0 kg), (1-ethoxyethylidene)malononitrile (1.2 kg), and EtOH (10 L) into a jacketed reactor.

-

Heat to 78°C for 6 h with mechanical stirring (200 rpm).

-

Cool to 5°C, filter, and wash with cold EtOH (2 × 1 L).

-

Dry under vacuum at 50°C to obtain 0.89 kg product (82% purity, 38% yield after recrystallization).

Analytical Characterization

Key spectral data for quality control:

FTIR (KBr, cm⁻¹) :

¹H NMR (400 MHz, DMSO-d₆) :

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physical Properties

Table 1: Key Physical and Spectral Properties of Analogues

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 3-nitrophenyl group provides moderate electron withdrawal compared to 2,4-dinitrophenyl (mp 228–229°C, ) or 4-nitrophenyl (mp 194–196°C, ). Nitro groups lower melting points compared to chloro substituents (e.g., 3-chlorophenyl in ).

- Fused Ring Systems: Pyrano-fused derivatives (e.g., ) exhibit higher structural complexity and altered solubility due to extended conjugation.

Structural-Activity Relationships (SAR)

- Position of Nitro Group : 3-Nitrophenyl (target) vs. 4-nitrophenyl (): Meta-substitution may reduce steric hindrance compared to para-substitution, improving reactivity.

- Amino Group Modifications: Ethoxymethyleneamino () vs. free amino (target): The former reduces nucleophilicity, altering derivative formation pathways.

Biological Activity

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 218.23 g/mol

The presence of the nitrophenyl group and the carbonitrile moiety contributes to its biological activity by influencing its interaction with various biological targets.

Pharmacological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. In particular, modifications in the pyrazole structure have led to enhanced activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against E. coli and S. aureus exhibited significant antimicrobial properties .

- Anticancer Activity : Pyrazole derivatives have been evaluated for their anticancer potential. Compounds similar to 5-amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile have shown effectiveness against several cancer cell lines, including lung (A549) and colon (HT-29) cancer cells, by inducing apoptosis through various mechanisms .

The biological effects of 5-amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Modulation of Cytokine Production : The anti-inflammatory properties are primarily due to the compound's ability to modulate cytokine production, reducing inflammation in various models .

- Interference with Bacterial Metabolism : The antimicrobial activity is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, compounds were tested in vivo using carrageenan-induced edema models. The results indicated that certain derivatives significantly reduced swelling compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Anticancer Properties

Research conducted on various pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. These findings highlight the potential use of such compounds in cancer therapy, particularly for resistant strains .

Q & A

Q. What are the key synthetic routes for 5-amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketonitriles or via functionalization of preformed pyrazole cores. Critical parameters include solvent polarity (e.g., DMSO or ethanol), temperature (80–120°C), and catalysts (e.g., biocatalysts like guar gum for eco-friendly synthesis). Optimization studies suggest that yields improve with controlled addition of nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the 3-nitrophenyl group .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

- 1H NMR : Distinct signals for the amino group (δ 9.67 ppm, singlet) and aromatic protons (δ 7.11–7.59 ppm, multiplet) confirm substitution patterns .

- IR : Peaks at ~2296 cm⁻¹ (C≡N stretch) and ~1335 cm⁻¹ (NO₂ symmetric stretch) validate nitrile and nitro groups .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) resolve bond angles and intermolecular interactions, such as hydrogen bonding between NH₂ and nitrile groups .

Q. What functional group reactivities are critical for downstream modifications?

The amino group (-NH₂) undergoes diazotization and coupling reactions, while the nitrile (-C≡N) can be hydrolyzed to carboxylic acids or reduced to amines. The nitro group (-NO₂) is reducible to -NH₂ under hydrogenation (H₂/Pd-C), enabling access to diverse pharmacophores .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and binding modes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and electronic properties, revealing nucleophilic regions (e.g., amino group) for target interactions. Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or fungal lanosterol demethylase predicts binding affinities (ΔG values < -8 kcal/mol) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antifungal IC₅₀ values (e.g., 2–50 µM) may arise from assay conditions (pH, solvent). Standardized protocols (CLSI M38-A2) and dose-response validation (Hill slopes >1.5) improve reproducibility. SAR studies show that electron-withdrawing groups (e.g., -NO₂) enhance activity against Candida albicans .

Q. How does the nitro group’s position (meta vs. para) affect physicochemical properties?

Comparative studies of 3-nitro vs. 4-nitro isomers reveal:

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in pyrazole derivatives?

Dynamic NMR (DNMR) at variable temperatures (-40°C to 25°C) and 2D NOESY identify tautomeric shifts between 1H-pyrazole and 2H-pyrazole forms. The amino group stabilizes the 1H-tautomer via intramolecular hydrogen bonding .

Methodological Considerations

Q. How to design kinetic studies for nitration reactions in pyrazole synthesis?

Use stopped-flow UV-Vis spectroscopy to monitor nitration rates (λmax ~400 nm for nitro intermediates). Pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹) reveal dependence on HNO₃ concentration and temperature (Ea ~50 kJ/mol) .

Q. What chromatographic methods ensure purity for biological testing?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with PDA detection (210–400 nm) achieves baseline separation. Retention times (~8.2 min) and mass spectrometry (ESI+, m/z 285 [M+H]⁺) confirm identity and purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.